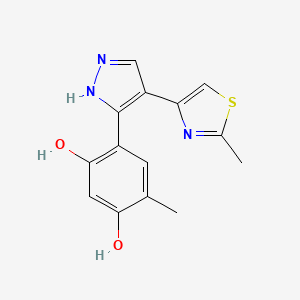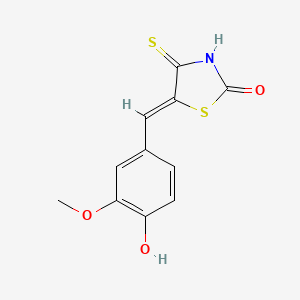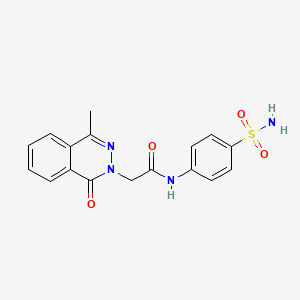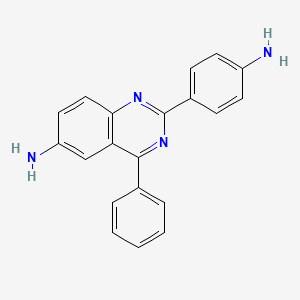
Fak-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-320461 is a chemical compound known for its role as a focal adhesion kinase (FAK) inhibitor . Focal adhesion kinase is a protein that plays a crucial role in cellular adhesion and signal transduction, making WAY-320461 significant in various biological and medical research fields.
Preparation Methods
The synthesis of WAY-320461 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of chemical reactions involving the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization with 4-pyridinecarboxylic acid to form the oxadiazole ring.
Final assembly: The final step involves the coupling of the oxadiazole ring with 4-bromobenzoyl chloride to form WAY-320461
Chemical Reactions Analysis
WAY-320461 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-320461 into reduced forms, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the core structure
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-320461 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: Employed in research to understand the role of focal adhesion kinase in cell adhesion, migration, and signal transduction.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit focal adhesion kinase, which is involved in tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting focal adhesion kinase
Mechanism of Action
WAY-320461 exerts its effects by inhibiting focal adhesion kinase. The mechanism involves binding to the ATP-binding site of focal adhesion kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts focal adhesion kinase-mediated signaling pathways, leading to altered cellular adhesion, migration, and survival .
Comparison with Similar Compounds
WAY-320461 is unique among focal adhesion kinase inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
PF-573228: Another focal adhesion kinase inhibitor with a different chemical structure.
TAE226: A dual inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor.
Defactinib: A selective focal adhesion kinase inhibitor used in cancer research
Each of these compounds has unique properties and applications, but WAY-320461 stands out for its specific inhibition profile and research utility.
Properties
Molecular Formula |
C15H10BrN3O2S |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H10BrN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2 |
InChI Key |
RZRDLDDOZNGXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B10803230.png)
![{[3-(1,3-benzodioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B10803238.png)
![3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B10803262.png)

![2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B10803271.png)


![(2E)-5-[(4-bromophenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10803283.png)
![3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B10803291.png)

![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B10803310.png)
